

Issues with Dalbergin precipitation in aqueous solutions.

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Compound of Interest

Compound Name: *Dalbergin*

Cat. No.: *B191465*

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Dalbergin Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling **Dalbergin**, a neoflavonoid with promising therapeutic potential but challenging aqueous solubility. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address issues with **Dalbergin** precipitation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Dalbergin** and why is its solubility a concern?

Dalbergin is a naturally occurring neoflavonoid compound found in plants of the *Dalbergia* genus.^[1] It has demonstrated a range of biological activities, including antioxidant, antimicrobial, and anticancer effects.^{[2][3]} However, its poor solubility in water (approximately 0.12 mg/mL at 25°C) presents a significant challenge for its use in aqueous-based biological assays and for its development as a therapeutic agent, as it can lead to precipitation and inaccurate experimental results.^[2]

Q2: What are the key chemical properties of **Dalbergin**?

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₂ O ₄	[2][4]
Molecular Weight	268.26 g/mol	[2][3][4]
Aqueous Solubility (25°C)	0.12 mg/mL	[2]
Solubility in DMSO	22 mg/mL	[2]
Solubility in Ethanol	8.5 mg/mL	[2]
pKa	8.91 ± 0.12	[5][6]

Q3: In which solvents is **Dalbergin** most soluble?

Studies have shown that **Dalbergin**'s solubility varies significantly across different solvents. The order of solubility in several common solvents is: trichloromethane > propanone > ethyl ethanoate > methanol > hexane > water.[5][6] For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions due to **Dalbergin**'s higher solubility in it.[2]

Q4: How does temperature affect the solubility of **Dalbergin**?

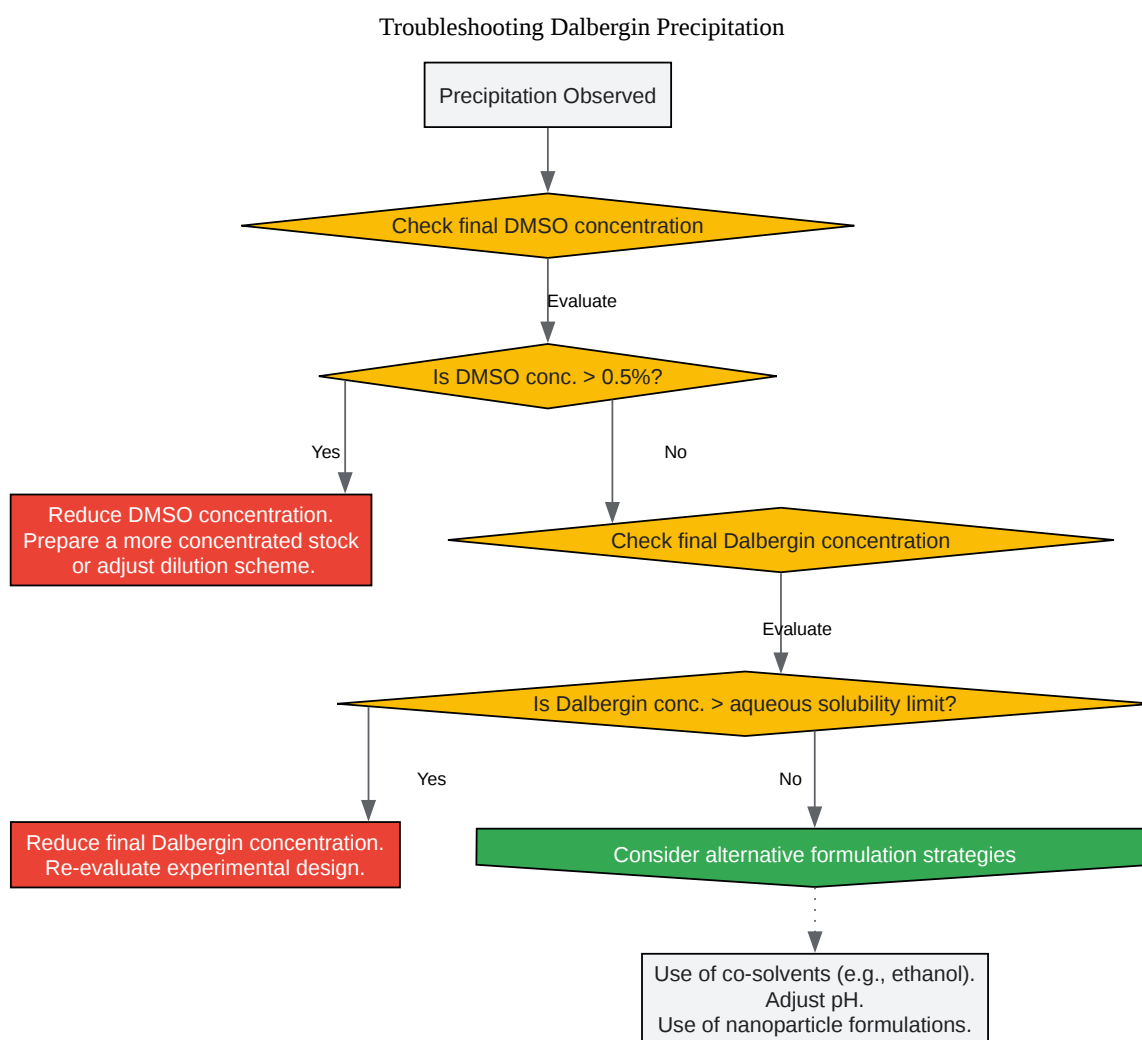
The solubility of **Dalbergin** in various solvents, including water and methanol, generally increases with an increase in temperature.[5]

Troubleshooting Guide: Dalbergin Precipitation in Aqueous Solutions

This guide provides a systematic approach to troubleshooting and resolving issues related to **Dalbergin** precipitation during your experiments.

Problem: I am observing precipitation after adding my **Dalbergin** stock solution (in DMSO) to my aqueous buffer or cell culture medium.

This is a common issue due to the low aqueous solubility of **Dalbergin**. The following workflow can help you diagnose and solve the problem.



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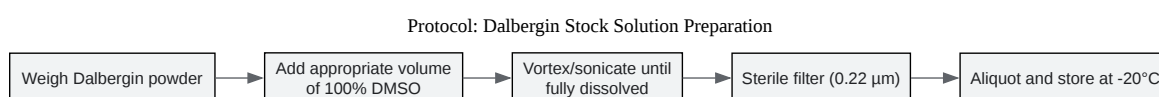
Caption: Troubleshooting workflow for **Dalbergin** precipitation.

Experimental Protocols

Here are detailed methodologies for key experiments involving **Dalbergin**.

Protocol 1: Preparation of Dalbergin Stock Solution in DMSO

This protocol describes the preparation of a concentrated **Dalbergin** stock solution in DMSO for use in in vitro assays.



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Caption: Workflow for preparing **Dalbergin** stock solution.

Materials:

- **Dalbergin** powder
- 100% Dimethyl Sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- Vortex mixer and/or sonicator
- 0.22 μm syringe filter

Procedure:

- Accurately weigh the desired amount of **Dalbergin** powder in a sterile microcentrifuge tube.
- Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

- Vortex the solution vigorously. If necessary, use a sonicator to aid dissolution until no particulate matter is visible.
- To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 μm syringe filter into a new sterile tube.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C .

Note: The final concentration of DMSO in the aqueous working solution should typically be kept below 0.5% to avoid cytotoxicity.

Protocol 2: Determination of Dalbergin Solubility by UV-Vis Spectrophotometry

This protocol outlines a method to determine the concentration of a saturated **Dalbergin** solution.

Materials:

- **Dalbergin** powder
- Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
- UV-Vis Spectrophotometer
- Cuvettes
- Centrifuge

Procedure:

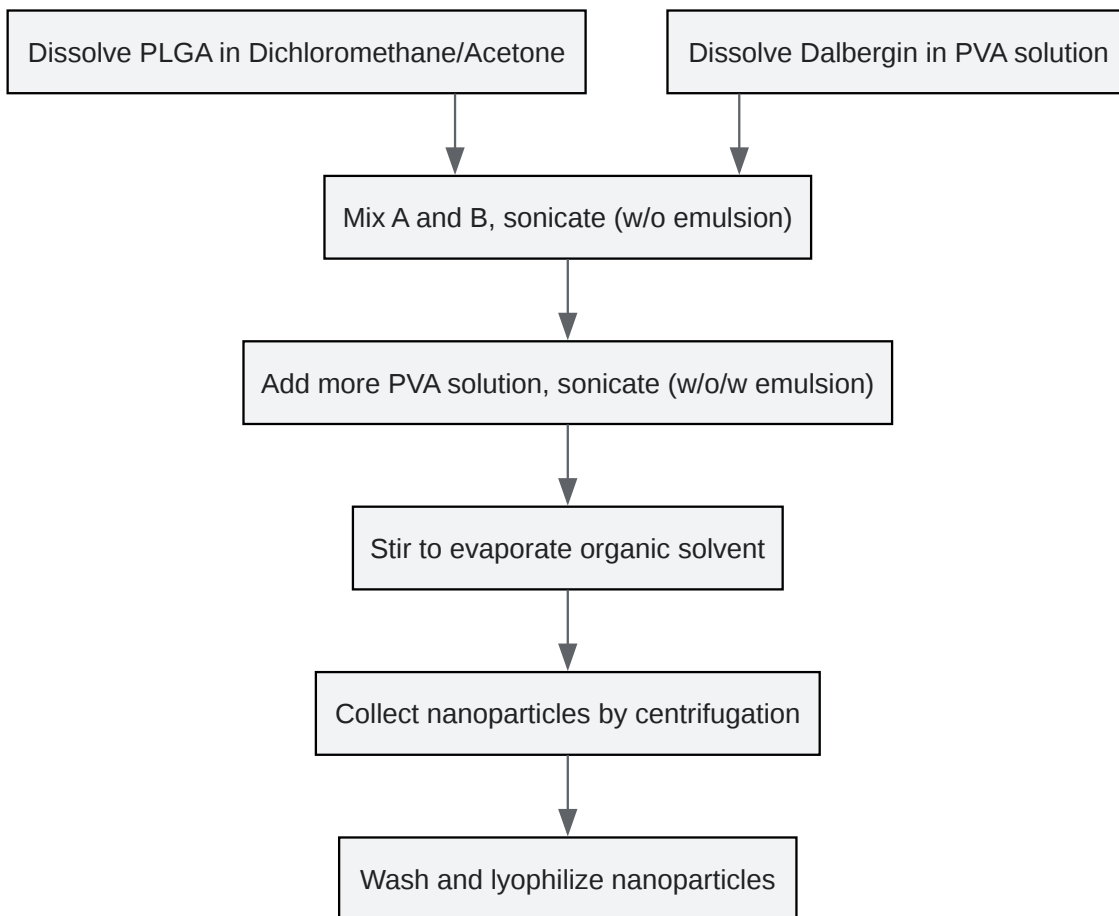
- Prepare a Saturated Solution: Add an excess amount of **Dalbergin** powder to a known volume of the aqueous buffer in a sealed tube.
- Equilibrate: Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to ensure equilibrium is reached.

- **Separate Undissolved Solid:** Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved **Dalbergin**.
- **Prepare Dilutions:** Carefully collect the supernatant and prepare a series of dilutions with the same aqueous buffer.
- **Measure Absorbance:** Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λ_{max}) for **Dalbergin** (around 254 nm) using the aqueous buffer as a blank.^[2]
- **Calculate Concentration:** Use a pre-established calibration curve of **Dalbergin** in the same solvent to determine the concentration of the diluted samples. Back-calculate to find the concentration of the original saturated solution.

Protocol 3: Preparation of Dalbergin-Loaded PLGA Nanoparticles

This protocol, based on the double emulsion-solvent evaporation method, is for formulating **Dalbergin** into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its aqueous dispersibility and bioavailability.^[2]

Protocol: Dalbergin-PLGA Nanoparticle Formulation



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Caption: Workflow for **Dalbergin**-PLGA nanoparticle synthesis.

Materials:

- **Dalbergin**
- PLGA (Poly(lactic-co-glycolic acid))
- Dichloromethane

- Acetone
- PVA (Polyvinyl alcohol)
- Deionized water
- Sonicator
- Magnetic stirrer
- Centrifuge
- Lyophilizer

Procedure:

- Organic Phase: Dissolve a specific amount of PLGA (e.g., 25 mg) in a mixture of dichloromethane and acetone (e.g., 3:1 v/v).[2]
- Aqueous Phase 1: Dissolve a specific amount of **Dalbergin** (e.g., 2.5 mg) in a small volume of 1% PVA solution (e.g., 0.2 mL).[2]
- Primary Emulsion (w/o): Add the aqueous phase containing **Dalbergin** to the organic phase and sonicate in an ice bath to form a water-in-oil emulsion.[2]
- Secondary Emulsion (w/o/w): Add a larger volume of 1% PVA solution (e.g., 4 mL) dropwise to the primary emulsion while sonicating in an ice bath to form a water-in-oil-in-water double emulsion.[2]
- Solvent Evaporation: Dilute the double emulsion with a 0.15% PVA solution and stir at room temperature for several hours (e.g., 12 hours) to allow the organic solvents to evaporate, leading to the formation of nanoparticles.[2]
- Collection and Purification: Collect the nanoparticles by ultracentrifugation. Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated **Dalbergin**.

- Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.

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